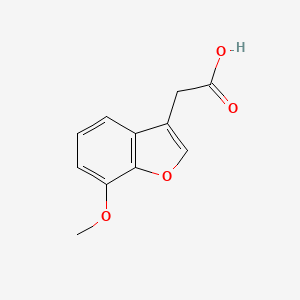

2-(7-Methoxy-1-benzofuran-3-yl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(7-methoxy-1-benzofuran-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c1-14-9-4-2-3-8-7(5-10(12)13)6-15-11(8)9/h2-4,6H,5H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YECIFNKYUBNXQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC=C2CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Reactivity of 2 7 Methoxy 1 Benzofuran 3 Yl Acetic Acid and Its Analogues

Functional Group Interconversions on the Benzofuran (B130515) Core

The benzofuran nucleus of 2-(7-methoxy-1-benzofuran-3-yl)acetic acid can undergo several functional group interconversions, primarily involving the methoxy group at the 7-position.

One of the key transformations is the cleavage of the methyl ether to yield the corresponding phenol, 2-(7-hydroxy-1-benzofuran-3-yl)acetic acid. This demethylation is a common reaction for aryl methyl ethers and can be achieved using various reagents. Strong acids such as hydrogen iodide (HI) or hydrogen bromide (HBr) are effective for this purpose. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the methyl group in an SN2 reaction. Alternatively, Lewis acids like boron tribromide (BBr₃) provide a powerful and often milder method for cleaving aryl ethers.

While specific examples for the direct halogenation or nitration on the benzofuran core of this compound are not extensively documented in readily available literature, the general reactivity of benzofurans suggests that such transformations are feasible. These electrophilic substitution reactions are discussed in more detail in section 3.2.2.

Reactions Involving the Acetic Acid Side Chain

The acetic acid side chain at the 3-position of the benzofuran ring is a versatile functional group that can participate in a variety of chemical reactions, including oxidation, reduction, and conversion to other functional derivatives.

Oxidation and Reduction Processes

Reduction: The carboxylic acid moiety of this compound can be reduced to a primary alcohol, yielding 2-(7-methoxy-1-benzofuran-3-yl)ethanol. Strong reducing agents are required for this transformation, with lithium aluminum hydride (LiAlH₄) being the most common and effective reagent. The reaction proceeds through the formation of an aluminum alkoxide intermediate, which is subsequently hydrolyzed to the alcohol. It is important to note that milder reducing agents like sodium borohydride (NaBH₄) are generally not reactive enough to reduce carboxylic acids.

Oxidation: The acetic acid side chain is already in a relatively high oxidation state. However, under forcing conditions with strong oxidizing agents, degradation of the side chain could occur, though this is generally not a synthetically useful transformation. More relevant is the oxidation of related alkyl side chains on the benzofuran ring. For instance, if an ethyl or longer alkyl chain were present at the 3-position, it could be oxidized to a carboxylic acid under conditions such as potassium permanganate (KMnO₄) or chromic acid. This type of reaction, known as benzylic oxidation, requires the presence of at least one hydrogen atom on the carbon directly attached to the aromatic ring.

Electrophilic Substitution on the Aromatic Ring

The benzofuran ring system is susceptible to electrophilic aromatic substitution. The position of substitution is directed by the existing substituents. In this compound, the 7-methoxy group is an activating, ortho-, para-directing group. The ether oxygen of the furan (B31954) ring also strongly activates the ring towards electrophilic attack, particularly at the 2-position. However, since the 3-position is already substituted, electrophilic attack will be directed to the benzene (B151609) portion of the molecule.

The directing influence of the 7-methoxy group would favor substitution at the C6 and C4 positions. The C6 position is para to the methoxy group, and the C4 position is ortho. Therefore, electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts acylation would be expected to yield a mixture of 4- and 6-substituted products. The exact ratio of these isomers would depend on the specific electrophile and reaction conditions.

For example, nitration, typically carried out with a mixture of nitric acid and sulfuric acid, would be expected to introduce a nitro group at either the C4 or C6 position. Similarly, halogenation with reagents like bromine in the presence of a Lewis acid would result in the corresponding bromo-substituted derivatives.

Mechanistic Insights into Key Transformation Pathways

The mechanisms of the aforementioned reactions are generally well-established in organic chemistry.

The cleavage of the 7-methoxy ether with strong acids like HI proceeds through an SN2 mechanism. The ether oxygen is first protonated to create a good leaving group (methanol). The iodide ion then acts as a nucleophile, attacking the methyl carbon and displacing the protonated phenol. With a bulky Lewis acid like BBr₃, the mechanism involves the formation of a complex between the Lewis acid and the ether oxygen, followed by the cleavage of the carbon-oxygen bond.

Reactions of the acetic acid side chain , such as reduction with LiAlH₄, involve the initial deprotonation of the carboxylic acid by the hydride reagent, followed by the nucleophilic addition of a hydride ion to the carbonyl carbon. This is followed by the elimination of an aluminate species to form an aldehyde intermediate, which is then rapidly reduced to the primary alcohol.

The mechanism of electrophilic aromatic substitution on the benzofuran ring involves the attack of the π-electron system of the aromatic ring on the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The positive charge in this intermediate is delocalized over the aromatic system. In the case of this compound, the methoxy group at the 7-position helps to stabilize the positive charge in the intermediates formed from attack at the 4- and 6-positions through resonance. The final step is the loss of a proton from the site of attack to restore the aromaticity of the ring.

The synthesis of the 2-(benzofuran-3-yl)acetic acid scaffold itself often involves a multi-step process. One reported synthesis of an analogue, 2-(5-acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic acid, proceeds via a multicomponent reaction. The proposed mechanism involves the initial condensation of an arylglyoxal with Meldrum's acid to form a Michael acceptor. This is followed by the Michael addition of a phenol derivative, subsequent cyclization, and finally an acid-catalyzed intramolecular cyclization to form the benzofuran ring system.

Derivative Synthesis and Design in Academic Research

Structural Modifications at the Benzofuran (B130515) Ring and Methoxy Moiety

Academic research has explored the impact of substitutions on the benzofuran nucleus of 2-(7-Methoxy-1-benzofuran-3-yl)acetic acid. These modifications are intended to probe structure-activity relationships and to optimize the compound's interactions with biological targets.

One notable example involves the introduction of an acetyl group at the C-5 position of the benzofuran ring. The synthesis of 2-(5-acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic acid has been achieved through a one-pot multicomponent reaction involving acetovanillone, 4-methoxyphenylglyoxal, and Meldrum's acid. mdpi.comresearchgate.netresearchgate.net This approach allows for the efficient construction of a more complex benzofuran structure. The reaction proceeds through a telescoped two-stage process, beginning with the condensation of the starting materials in acetonitrile, followed by an acid-catalyzed cyclization to form the final product. mdpi.comresearchgate.net The structure of this derivative was confirmed using 1H and 13C-NMR spectroscopy, as well as high-resolution mass spectrometry. mdpi.com

Further research has focused on the synthesis of various methoxy-substituted 2-aroyl benzofuran derivatives. unipd.it While not direct modifications of the 7-methoxy group on the parent compound, these studies highlight the importance of the position and number of methoxy groups on the benzofuran scaffold for biological activity. For instance, the synthesis of (5-Bromo-6-methoxy-3-methylbenzofuran-2-yl)(phenyl)methanone demonstrates the feasibility of incorporating different substituents alongside the methoxy group to create a diverse library of compounds. unipd.it The general synthetic strategies often involve the cyclization of appropriately substituted phenols and phenacyl bromides.

The following table summarizes representative structural modifications at the benzofuran ring and methoxy moiety:

| Derivative Name | Modification | Synthetic Approach | Reference |

| 2-(5-acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic acid | Acetyl group at C-5 | Multicomponent reaction of acetovanillone, 4-methoxyphenylglyoxal, and Meldrum's acid | mdpi.comresearchgate.netresearchgate.net |

| (5-Bromo-6-methoxy-3-methylbenzofuran-2-yl)(phenyl)methanone | Bromine at C-5, methyl at C-3, phenylcarbonyl at C-2, methoxy at C-6 | Cyclization of 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone with 2-bromo-1-phenylethanone | unipd.it |

Variations of the Acetic Acid Side Chain and Associated Derivatives

The acetic acid side chain of this compound is a primary site for chemical modification to generate a variety of derivatives, including amides, esters, and hydroxamic acids. These modifications can significantly alter the compound's polarity, solubility, and ability to interact with biological macromolecules.

A common strategy for modifying the carboxylic acid involves its conversion to an acid chloride, which can then be reacted with a range of nucleophiles. For instance, the synthesis of N,N-dimethylethanamine and N-ethylethanamine derivatives of a closely related compound, 5-methoxybenzofuran-3-yl-acetic acid, has been reported. dea.gov This process involves the initial conversion of the acetic acid to its corresponding acid chloride, followed by reaction with dimethylamine or ethylamine to yield the respective amides. dea.gov Subsequent reduction of these amides, for example with lithium aluminum hydride (LAH), affords the final amine derivatives. dea.gov

Another important class of derivatives is the hydroxamic acids. The synthesis of benzofuran-based hydroxamic acids has been explored, driven by the recognition of hydroxamic acids as potent zinc-binding groups in the active sites of various enzymes. unipd.itnih.gov The general synthetic route to these compounds involves the coupling of the carboxylic acid with a protected hydroxylamine, such as O-(tetrahydro-2H-pyran-2-yl) hydroxylamine, followed by deprotection. nih.gov For example, novel 2-aroyl benzofuran-based hydroxamic acids have been synthesized by introducing an N-hydroxyacrylamide or N-hydroxypropiolamide group at the 5-position of the benzofuran ring. unipd.it

The table below illustrates some of the key variations of the acetic acid side chain:

| Derivative Class | Functional Group | General Synthetic Strategy | Key Reagents | Reference |

| Amides | -C(O)NRR' | Conversion of carboxylic acid to acid chloride, followed by reaction with an amine | Thionyl chloride, Amine (e.g., dimethylamine, ethylamine) | dea.gov |

| Amines | -CH2CH2NRR' | Reduction of the corresponding amide | Lithium aluminum hydride (LAH) | dea.gov |

| Hydroxamic Acids | -C(O)NHOH | Coupling of carboxylic acid with a protected hydroxylamine, followed by deprotection | Coupling agents (e.g., EDC, HOBt), Protected hydroxylamine, Acid for deprotection | unipd.itnih.gov |

Hybrid Compounds Incorporating the Benzofuran Acetic Acid Scaffold

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, has been applied to the benzofuran scaffold to create novel compounds with potentially synergistic or multi-target activities. While specific examples of hybrid compounds derived directly from this compound are not extensively detailed in the reviewed literature, the broader field of benzofuran chemistry provides a strong precedent for such synthetic endeavors.

Research into new benzofuran derivatives has led to the synthesis of hybrids designed to act as dual inhibitors of biological targets like PI3K and VEGFR2. nih.gov For example, benzofuranyl piperazine hybrids have been synthesized and evaluated for their anticancer activities. nih.gov The synthetic approaches to these hybrids often involve multi-step sequences that build upon a core benzofuran structure. For example, the synthesis of 2-(benzofuran-2-yl)-1-(4-methylpiperazin-1-yl)ethanethione was achieved by reacting 1-(benzofuran-2-yl)ethan-1-one with 1-ethylpiperazine and sulfur. nih.gov

The acetic acid moiety of this compound provides a convenient handle for conjugation to other molecular fragments, thereby enabling the creation of hybrid compounds. This carboxylic acid group can be activated and coupled with amines, alcohols, or other nucleophilic functional groups present on another pharmacophore. This strategy allows for the systematic exploration of the chemical space around the benzofuran acetic acid scaffold and the development of new molecular entities with tailored biological profiles.

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional spectra, the chemical environment and connectivity of each atom can be mapped.

The ¹H NMR spectrum provides information about the number, environment, and coupling of protons, while the ¹³C NMR spectrum reveals the chemical environment of each carbon atom. For 2-(7-Methoxy-1-benzofuran-3-yl)acetic acid, the spectra would exhibit characteristic signals for the aromatic protons on the benzofuran (B130515) core, the methoxy group, and the acetic acid side chain.

Analysis of a closely related compound, 2-(5-methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine, shows a proton methoxy singlet appearing around 3.8-3.9 ppm. dea.gov Similarly, the ¹H NMR spectra of another derivative, 2-(5-acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic acid, confirms the presence of characteristic signals for the carboxymethylene fragment. mdpi.com Based on these related structures, the expected chemical shifts for the title compound can be predicted.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H2 | ~7.5 - 7.7 (s) | ~145 |

| H4 | ~7.0 - 7.2 (d) | ~115 - 120 |

| H5 | ~6.8 - 7.0 (t) | ~120 - 125 |

| H6 | ~6.7 - 6.9 (d) | ~110 - 115 |

| Methylene (-CH₂) | ~3.7 (s) | ~30 - 35 |

| Methoxy (-OCH₃) | ~3.9 (s) | ~55 - 60 |

| Carboxyl (-COOH) | ~10 - 12 (br s) | ~170 - 175 |

| C3 | - | ~110 - 115 |

| C3a | - | ~148 - 152 |

| C7 | - | ~145 - 150 |

Note: Predicted values are based on general principles and data from analogous compounds. Actual experimental values may vary.

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C spectra and confirming the molecular structure. sdsu.edu

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). sdsu.eduprinceton.edu It would be used to definitively link each aromatic proton signal to its corresponding carbon atom in the benzofuran ring and to confirm the methylene signal's connection to its carbon.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY reveals correlations between protons that are close to each other in space, regardless of whether they are connected through bonds. princeton.eduresearchgate.net This technique would confirm the spatial proximity between the methoxy protons and the H6 proton on the aromatic ring, solidifying the assignment of the 7-methoxy position.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₁H₁₀O₄), the calculated molecular weight is 206.058 g/mol .

High-resolution mass spectrometry (HRMS) would be expected to show a molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ very close to this calculated value, confirming the elemental composition. mdpi.com

The fragmentation pattern under electron ionization (EI) or electrospray ionization (ESI-MS/MS) would likely involve characteristic losses:

Loss of the carboxyl group (-COOH): A fragmentation pathway leading to the loss of 45 Da.

Loss of the acetic acid side chain (-CH₂COOH): Cleavage of the bond between the benzofuran ring and the side chain, resulting in the loss of 59 Da.

Loss of a methyl radical (•CH₃) from the methoxy group: A common fragmentation for methoxy-substituted aromatic compounds, leading to a fragment at [M-15]⁺. researchgate.net

Subsequent loss of carbon monoxide (CO): A characteristic fragmentation of the furan (B31954) ring. researchgate.net

Table 2: Predicted Key Mass Spectrometry Fragments

| m/z (mass-to-charge ratio) | Identity |

|---|---|

| 206 | [M]⁺ (Molecular Ion) |

| 161 | [M - COOH]⁺ |

| 147 | [M - CH₂COOH]⁺ |

| 191 | [M - CH₃]⁺ |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of its chemical bonds. The IR spectrum of this compound would show several characteristic absorption bands.

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |

| ~1700 | C=O stretch | Carboxylic Acid |

| ~1600, ~1480 | C=C stretch | Aromatic Ring |

| ~1250, ~1050 | C-O stretch | Ether and Furan |

The broad O-H stretching band is a hallmark of the hydrogen-bonded carboxylic acid dimer in the solid state. The strong carbonyl (C=O) absorption confirms the presence of the acid functional group. mdpi.com Aromatic and ether C-O stretching bands confirm the benzofuran core and methoxy substituent.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. While the crystal structure for the 7-methoxy isomer has not been reported, a detailed analysis of the closely related isomer, 2-(5-methoxy-1-benzofuran-3-yl)acetic acid, has been published, offering significant insight into the expected solid-state conformation. nih.govnih.gov

In the crystal structure of the 5-methoxy isomer, the benzofuran ring system is essentially planar. nih.govscienceopen.com A key feature is the formation of hydrogen-bonded dimers in the crystal lattice, where two molecules are linked by strong O—H⋯O hydrogen bonds between their carboxylic acid groups. nih.govnih.gov This creates a characteristic eight-membered ring synthon. It is highly probable that this compound would adopt a similar dimeric structure in the solid state.

Table 4: Crystallographic Data for the Analog 2-(5-methoxy-1-benzofuran-3-yl)acetic acid

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₁₀O₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.8096 (3) |

| b (Å) | 13.2034 (5) |

| c (Å) | 12.5738 (6) |

| β (°) | 97.641 (3) |

| Volume (ų) | 955.93 (8) |

| Z | 4 |

Source: Data from Gowda et al. (2015) nih.gov

This crystallographic data confirms the molecular connectivity and provides precise bond lengths and angles, representing the gold standard for structural characterization.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and properties. While direct DFT studies on 2-(7-Methoxy-1-benzofuran-3-yl)acetic acid are not extensively documented in publicly available literature, research on closely related benzofuran (B130515) derivatives, such as 2-(5-methyl-1-benzofuran-3-yl)acetic acid, provides a framework for understanding its likely characteristics. researchgate.netdntb.gov.ua These studies typically employ methods like B3LYP with a 6-311++G(d,p) basis set to optimize the molecular geometry and calculate various electronic parameters. researchgate.net

HOMO-LUMO Energy Gap Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity.

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. This increased reactivity can be a desirable trait for certain pharmaceutical applications. For analogous benzofuran structures, DFT calculations have been used to determine these energy levels and the corresponding gap. While specific values for this compound are not available, the analysis of similar compounds indicates that the distribution and energies of these frontier orbitals are heavily influenced by the substituents on the benzofuran ring.

Table 1: Significance of HOMO-LUMO Energy Gap in Molecular Reactivity

| Parameter | Description | Implication for this compound (Hypothetical) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital. Represents the electron-donating ability of the molecule. | A higher EHOMO would suggest a greater tendency to donate electrons in chemical reactions. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. Represents the electron-accepting ability of the molecule. | A lower ELUMO would indicate a higher propensity to accept electrons. |

| Energy Gap (ΔE) | The difference in energy between the HOMO and LUMO (ΔE = ELUMO - EHOMO). | A smaller energy gap would imply higher chemical reactivity and lower kinetic stability. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map displays regions of varying electrostatic potential on the molecular surface. Electron-rich areas, characterized by negative potential (typically colored red), are susceptible to electrophilic attack, while electron-deficient regions with positive potential (colored blue) are prone to nucleophilic attack.

For a molecule like this compound, an MEP map would likely show negative potential around the oxygen atoms of the methoxy and carboxylic acid groups, indicating these as sites for electrophilic interaction. Conversely, the hydrogen atoms, particularly the acidic proton of the carboxyl group, would exhibit a positive potential, highlighting them as sites for nucleophilic interaction.

Global Reactivity Descriptors

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity and stability. These descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

Electronegativity (χ) measures the tendency of a molecule to attract electrons.

Chemical Hardness (η) quantifies the resistance of a molecule to change its electron distribution. A higher value of chemical hardness indicates greater stability and lower reactivity.

Global Electrophilicity Index (ω) represents the ability of a molecule to accept electrons.

Calculations on related benzofuran compounds have demonstrated the utility of these descriptors in characterizing their chemical behavior.

Table 2: Global Reactivity Descriptors and Their Significance

| Descriptor | Formula | Significance |

| Electronegativity (χ) | χ = - (EHOMO + ELUMO) / 2 | Indicates the molecule's ability to attract electrons. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures the molecule's resistance to charge transfer. |

| Global Electrophilicity Index (ω) | ω = χ2 / (2η) | Quantifies the electrophilic nature of the molecule. |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is crucial for understanding how a potential drug molecule (ligand) might interact with a biological target, such as a protein or enzyme.

Prediction of Binding Modes and Affinities

Molecular docking simulations can predict the binding mode of a ligand within the active site of a target protein. This includes identifying key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. The strength of these interactions is quantified by a docking score, which provides an estimate of the binding affinity. A lower docking score generally indicates a more favorable binding interaction.

In Silico Prediction of Structure-Activity Relationships

In silico methods for predicting structure-activity relationships (SAR) are essential in modern drug design. SAR studies aim to understand how the chemical structure of a compound influences its biological activity. By analyzing the effects of different functional groups and structural modifications, researchers can design more potent and selective drug candidates.

For benzofuran derivatives, SAR studies have indicated that the nature and position of substituents on the benzofuran ring significantly impact their biological activity. researchgate.net For instance, the presence of halogen atoms has been shown to enhance the cytotoxic activity of some benzofuran compounds against cancer cell lines. researchgate.net While a specific SAR study for this compound is not available, general principles derived from related compounds can be applied. The methoxy group at the 7-position and the acetic acid side chain at the 3-position are expected to play crucial roles in defining its pharmacological profile through their electronic and steric properties, as well as their potential to form specific interactions with biological targets.

Non-Linear Optical (NLO) Properties Evaluation

A comprehensive review of scientific literature reveals a lack of specific experimental or computational studies focused on the non-linear optical (NLO) properties of this compound. Therefore, direct research findings and data tables for this particular compound are not available. However, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for investigating the NLO properties of organic molecules. Benzofuran derivatives, in general, are considered promising candidates for NLO materials due to their π-conjugated systems that facilitate electron density redistribution under an external electric field. physchemres.org

Theoretical investigations into structurally similar benzofuran derivatives provide insights into the potential NLO characteristics of this compound. For instance, computational studies on other benzofuran compounds, such as 7-methoxy-benzofuran-2-carboxylic acid, have been conducted to evaluate their NLO properties. jetir.orgjetir.org These studies typically calculate key parameters like dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) to predict the NLO response of the molecule. A low HOMO-LUMO energy gap is often indicative of higher polarizability, suggesting a more reactive molecule with potential for NLO applications. jetir.orgjetir.org

The NLO properties of benzofuran derivatives are influenced by their molecular structure, including the presence of electron-donating and electron-accepting groups. physchemres.org In the case of this compound, the methoxy group (-OCH3) acts as an electron-donating group, while the acetic acid group (-CH2COOH) can exhibit electron-withdrawing characteristics. This arrangement can lead to intramolecular charge transfer, a key factor for enhancing NLO properties.

While awaiting direct computational analysis of this compound, a hypothetical data table based on common outputs from DFT calculations for similar molecules is presented below for illustrative purposes. It is crucial to note that these are not experimental values and are purely hypothetical.

| Parameter | Hypothetical Value | Unit |

| Dipole Moment (μ) | 3.5 | Debye |

| Mean Polarizability (<α>) | 25 x 10⁻²⁴ | esu |

| First-Order Hyperpolarizability (β) | 15 x 10⁻³⁰ | esu |

Further theoretical studies employing DFT and Time-Dependent DFT (TD-DFT) would be necessary to accurately determine the NLO properties of this compound and to fully understand its potential for applications in materials science and photonics. Such studies would provide detailed information on its electronic structure and predict its response to intense light.

Applications As a Synthetic Building Block and Intermediate

Precursor in the Synthesis of Complex Organic Molecules

The carboxylic acid moiety of 2-(7-methoxy-1-benzofuran-3-yl)acetic acid is a key functional group that serves as a handle for chain extension and the introduction of new functionalities. Standard carboxylic acid chemistry can be employed to convert the acetic acid side chain into a variety of other groups, thereby building molecular complexity.

A representative synthetic pathway involves the transformation of the carboxylic acid into amides, which can be further reduced to amines. This is a common strategy for the synthesis of amine derivatives, which are prevalent in many biologically active compounds. While direct studies on the 7-methoxy isomer are not widely published, the synthetic utility is well-demonstrated by the closely related isomer, 5-methoxy-1-benzofuran-3-yl-acetic acid. In a typical sequence, the acetic acid is first converted to its more reactive acid chloride derivative. This intermediate is then reacted with a primary or secondary amine, such as dimethylamine or ethylamine, to yield the corresponding amide. Subsequent reduction of the amide, commonly achieved using a powerful reducing agent like lithium aluminum hydride (LAH), furnishes the final amine product, such as 2-(5-methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine or 2-(5-methoxy-1-benzofuran-3-yl)-N-ethylethanamine dea.gov. This sequence effectively transforms the acetic acid side chain into an aminoethyl group, significantly altering the molecule's properties and potential biological interactions.

Table 1: Representative Synthesis of Amine Derivatives from a Benzofuran (B130515) Acetic Acid Intermediate

| Step | Reactant | Reagent(s) | Product |

| 1 | 2-(Methoxy-1-benzofuran-3-yl)acetic acid | Thionyl chloride (SOCl₂) or Oxalyl chloride | 2-(Methoxy-1-benzofuran-3-yl)acetyl chloride |

| 2 | 2-(Methoxy-1-benzofuran-3-yl)acetyl chloride | Dimethylamine or Ethylamine | N,N-dimethyl-2-(methoxy-1-benzofuran-3-yl)acetamide or N-ethyl-2-(methoxy-1-benzofuran-3-yl)acetamide |

| 3 | Amide from Step 2 | Lithium aluminum hydride (LAH) | 2-(Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine or 2-(Methoxy-1-benzofuran-3-yl)-N-ethylethanamine |

This table illustrates a general synthetic pathway demonstrated with related isomers.

Role in the Development of Heterocyclic Scaffolds

The benzofuran core of this compound serves as a stable and versatile scaffold upon which other heterocyclic rings can be constructed. The fusion of different heterocyclic systems is a widely used strategy in medicinal chemistry to explore new chemical space and develop compounds with novel pharmacological profiles. Benzofuran derivatives are known to be key structural subunits in many natural products and synthetic compounds with significant biological activities, including antibacterial, anticancer, and anti-inflammatory properties .

The functional groups on the benzofuran ring can be manipulated to participate in cyclization reactions, leading to the formation of new fused or appended ring systems. For instance, a related compound, 7-methoxybenzofuran-2-carboxylic acid hydrazide, derived from the corresponding ethyl ester, serves as a key intermediate for synthesizing 1,2,4-triazole derivatives. In this process, the hydrazide is condensed with various substituted benzaldehydes in the presence of ammonium acetate and acetic acid. This reaction proceeds via formation of a hydrazone intermediate which then undergoes oxidative cyclization to yield a 3-(7-methoxybenzofuran-2-yl)-5-aryl-4H- researchgate.netmdpi.comnih.govtriazole .

This synthetic strategy highlights how the methoxy-benzofuran moiety can be used as a foundational scaffold. The resulting molecules, which couple the benzofuran ring system with a triazole ring, are of interest for their potential as bioactive agents, as triazoles are known to exhibit a wide range of pharmacological activities . Although this example starts with a carboxylic acid group at the 2-position, the principle demonstrates the utility of the methoxy-benzofuran scaffold in building more complex heterocyclic systems, a role for which this compound is also well-suited. The acetic acid side chain at the 3-position could similarly be converted into a hydrazide or other reactive intermediates to participate in the construction of diverse heterocyclic rings.

Q & A

Q. What are the key considerations for synthesizing 2-(7-Methoxy-1-benzofuran-3-yl)acetic acid in a laboratory setting?

The synthesis typically involves ester hydrolysis under basic conditions. For example, refluxing the ethyl ester precursor with potassium hydroxide in a methanol-water mixture, followed by acidification to isolate the carboxylic acid derivative. Purification via column chromatography (ethyl acetate as eluent) is critical to achieve high yields (83–84%) and purity . Reaction monitoring using TLC (e.g., Rf = 0.45–0.65 in ethyl acetate) ensures intermediate tracking.

Q. How should researchers safely handle this compound in the lab?

Refer to safety data sheets (SDS) for hazard mitigation. Use PPE (gloves, goggles) to avoid inhalation or skin contact. In case of exposure, move to fresh air and seek medical attention. Store the compound in a cool, dry environment, away from oxidizers . Lab-specific protocols should include spill containment using inert absorbents and disposal via certified chemical waste channels.

Q. What crystallographic techniques are essential for structural determination of benzofuran derivatives?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of acetone or benzene solutions. Data collection at 173 K using MoKα radiation (λ = 0.71073 Å) and refinement with SHELXL (for small molecules) resolves bond lengths, angles, and torsion angles. Planarity analysis (e.g., benzofuran ring deviations <0.032 Å) confirms structural integrity .

Q. Which purification methods are effective for isolating this compound?

Post-synthesis, liquid-liquid extraction (chloroform or dichloromethane) separates the acidic product from aqueous layers. Column chromatography with ethyl acetate/hexane gradients removes non-polar impurities. Recrystallization from acetone-methanol mixtures enhances purity (>97%) and yields well-defined crystals for XRD .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data, such as anomalous hydrogen bonding patterns?

Discrepancies may arise from twinning or disordered solvent molecules. Use the SHELXL refinement tool to model disorder via PART instructions and apply restraints to thermal parameters. Validate hydrogen bonds (e.g., O—H⋯O, C—H⋯π) using Mercury software, ensuring donor-acceptor distances (2.6–3.2 Å) and angles (>120°) align with literature . For ambiguous cases, complementary techniques like NMR or DFT calculations can corroborate interactions .

Q. What role do substituent effects play in the crystal packing of benzofuran-based acetic acids?

Substituents like methoxy or cyclohexyl groups dictate intermolecular interactions. For example, methoxy groups enhance π-π stacking (slippage ~1.325 Å), while bulky cyclohexyl moieties induce chair conformations and C—H⋯π interactions (3.5–3.6 Å). Hydrogen-bonded dimers (O—H⋯O) form centrosymmetric motifs, stabilized by weak van der Waals forces. Comparative studies of analogs (e.g., methylsulfanyl vs. isopropylsulfanyl) reveal packing efficiency differences .

Q. Which software tools are optimal for analyzing and visualizing the crystal structure of this compound?

- Data collection : Bruker APEX-II for φ/ω scans and absorption correction (SADABS).

- Refinement : SHELXL for high-resolution data (R1 < 0.036) and hydrogen placement via riding models.

- Visualization : ORTEP-3 for thermal ellipsoid plots and Mercury for packing diagrams.

- Validation : PLATON for symmetry checks and intermolecular interaction analysis .

Q. How can researchers design experiments to study the impact of methoxy positioning on bioactivity?

Synthesize regioisomers (e.g., 6-methoxy vs. 7-methoxy derivatives) and compare their:

- Solubility : Via HPLC (C18 column, acetonitrile-water mobile phase).

- Bioactivity : Antibacterial assays (MIC against S. aureus).

- Stability : pH-dependent degradation studies (UV-Vis at λ = 270 nm). Correlate results with structural data (e.g., hydrogen-bond strength) to establish structure-activity relationships .

Methodological Notes

- Synthesis Optimization : Adjust reflux time (5–8 hours) and KOH stoichiometry (1:5 molar ratio) to minimize by-products.

- Crystallography : For twinned crystals, use the TWIN/BASF command in SHELXL to refine dual domains .

- Data Reproducibility : Archive raw diffraction images (e.g., .hkl files) and refinement logs for peer review .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.